(R)-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate
Overview
Description
®-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound features a diazepane ring, a triazole moiety, and a benzoyl group, making it an interesting subject for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate involves multiple steps, including diazotization, iodination, Ullmann coupling, amidation, deprotection, and nucleophilic substitution reactions . The starting material, 2-amino-5-methylbenzoic acid, undergoes diazotization followed by iodination to form 2-iodo-5-methylbenzoic acid. This intermediate is then subjected to Ullmann coupling with 2H-1,2,3-triazole in the presence of copper iodide to yield the triazole derivative. Subsequent amidation and deprotection steps lead to the formation of the target compound.
Industrial Production Methods
For industrial production, the synthesis route is optimized to enhance yield and purity while minimizing the use of column chromatography. Recrystallization is employed for purification, and reaction conditions are carefully controlled to achieve high yields and purity . The total yield of the optimized route is approximately 48%, with a purity of 99.89% .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate is studied for its unique structural features and reactivity. It serves as a model compound for studying diazepane and triazole chemistry.
Biology
The compound’s biological activity is of interest, particularly its potential as a pharmacological agent. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
Industrially, the compound’s synthesis and applications are studied for potential large-scale production and use in various chemical processes.
Mechanism of Action
The mechanism of action of ®-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The triazole moiety may play a role in binding to specific sites, while the diazepane ring can influence the compound’s overall conformation and activity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Suvorexant: A compound with a similar diazepane structure, used as an orexin receptor antagonist for treating insomnia.
Triazolam: A triazole-containing compound used as a sedative and hypnotic agent.
Uniqueness
®-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate is unique due to its combination of a diazepane ring and a triazole moiety, which imparts distinct chemical and biological properties. Its synthesis and reactivity also set it apart from other similar compounds.
Properties
IUPAC Name |
benzyl (5R)-5-methyl-4-[5-methyl-2-(triazol-2-yl)benzoyl]-1,4-diazepane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-18-8-9-22(29-25-11-12-26-29)21(16-18)23(30)28-15-14-27(13-10-19(28)2)24(31)32-17-20-6-4-3-5-7-20/h3-9,11-12,16,19H,10,13-15,17H2,1-2H3/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQWNFCXULWHAR-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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